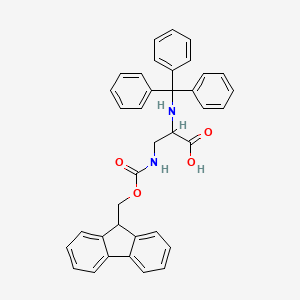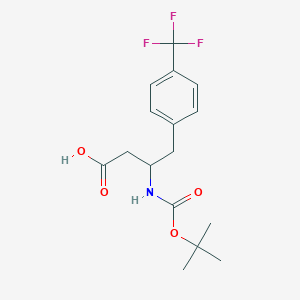
(R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Boc-4-(trifluoromethyl)-beta-Homophe-OH is a chiral compound that features a trifluoromethyl group, a Boc-protected amine, and a beta-homophenylalanine backbone The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the trifluoromethyl group via trifluoromethylation reactions. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride . The Boc-protected amine can be introduced through standard Boc protection techniques using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow chemistry allows for precise control over reaction conditions and can facilitate the rapid synthesis of complex molecules . This method is particularly advantageous for producing large quantities of the compound with high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
®-Boc-4-(trifluoromethyl)-beta-Homophe-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium trifluoroacetate, trifluoromethyltrimethylsilane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
Aplicaciones Científicas De Investigación
®-Boc-4-(trifluoromethyl)-beta-Homophe-OH has several scientific research applications, including:
Medicinal Chemistry: The compound’s trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals. It is used in the design of drug candidates with improved pharmacokinetic properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: In the agrochemical industry, the compound’s stability and reactivity make it suitable for developing new pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability . The compound’s Boc-protected amine can also participate in various biochemical pathways, further modulating its effects.
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylated Phenols and Anilines: Used in various pharmaceutical applications.
Uniqueness
®-Boc-4-(trifluoromethyl)-beta-Homophe-OH is unique due to its combination of a trifluoromethyl group, a Boc-protected amine, and a beta-homophenylalanine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFKHDUXBBWVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B13396385.png)
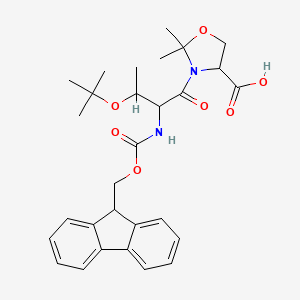
![N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B13396395.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxy-butanoic Acid](/img/structure/B13396410.png)
![2-[(1S,6S)-6-isopropenyl-3-methyl-1-cyclohex-2-enyl]-5-propyl-benzene-1,3-diol](/img/structure/B13396415.png)
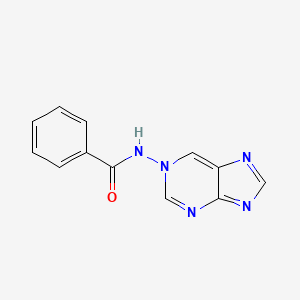

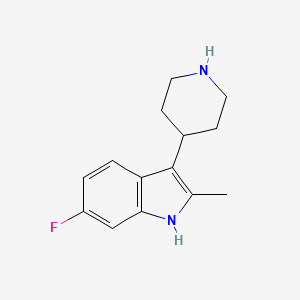

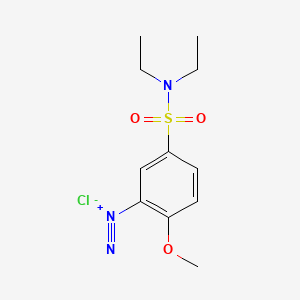
![2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B13396452.png)
